Campest-4-en-3beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

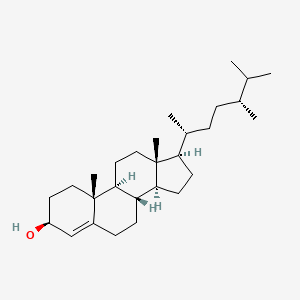

Campest-4-en-3beta-ol is a 3beta-sterol. It derives from a hydride of a campestane.

Aplicaciones Científicas De Investigación

Biosynthesis and Plant Physiology

Campest-4-en-3β-ol is an intermediate in the conversion of campesterol to campestanol. This process is crucial for the synthesis of brassinosteroids, which are plant hormones that regulate growth and development. Research has shown that mutations affecting the hydrogenation of campesterol lead to altered levels of campest-4-en-3β-ol and subsequent compounds, impacting plant growth and stress responses. For instance, in studies involving Arabidopsis thaliana, the absence of functional 5α-reductase resulted in reduced brassinosteroid levels, demonstrating the importance of this biosynthetic pathway .

Agricultural Applications

The manipulation of brassinosteroid pathways, including those involving campest-4-en-3β-ol, has potential applications in agriculture. Enhancing the levels of these hormones can improve crop yield and resilience against environmental stresses. For example, studies have indicated that applying brassinolide can restore growth in mutant plants deficient in these hormones . Furthermore, biostimulants derived from plant sterols like campest-4-en-3β-ol are being researched for their ability to promote root growth and enhance nutrient uptake in crops .

Pharmaceutical Potential

Campest-4-en-3β-ol and its derivatives have garnered attention for their potential therapeutic properties. As a precursor to campestanol, which has exhibited anti-inflammatory and cholesterol-lowering effects, this compound could be explored for developing new medications targeting metabolic disorders . Research into phytosterols has also highlighted their role in modulating lipid metabolism and improving cardiovascular health.

Industrial Uses

In addition to biological applications, campest-4-en-3β-ol has potential uses in the cosmetic industry due to its emollient properties. Its ability to enhance skin hydration makes it a candidate for inclusion in skincare formulations . Moreover, its structural similarity to cholesterol suggests possible applications in formulating dietary supplements aimed at cholesterol management.

Research Findings

A variety of studies have documented the metabolic pathways involving campest-4-en-3β-ol:

Análisis De Reacciones Químicas

Enzymatic Oxidation to Campest-4-en-3-one

Campest-4-en-3β-ol undergoes oxidation catalyzed by 3β-hydroxysteroid dehydrogenase (3β-HSD) to form campest-4-en-3-one , a keto derivative. This reaction is NAD⁺-dependent and essential for downstream modifications in brassinosteroid biosynthesis .

Reaction:

Campest 4 en 3 olNAD 3 HSDCampest 4 en 3 one+NADH+H

Key Findings:

-

In the pea lk mutant, defective in steroid 5α-reductase, campest-4-en-3-one accumulates due to blocked reduction .

-

Levels of campest-4-en-3-one in lk mutants are 13.5 μg/g fresh weight compared to 3.78 μg/g in wild-type plants .

5α-Reduction to 5α-Campestan-3-one

Campest-4-en-3-one is reduced by steroid 5α-reductase (encoded by the DET2 gene in plants) to form 5α-campestan-3-one . This step is critical for producing campestanol, a precursor to bioactive brassinosteroids .

Reaction:

Campest 4 en 3 oneNADPH5 Reductase5 Campestan 3 one+NADP

Key Findings:

-

The lk mutant of pea lacks functional 5α-reductase, resulting in 70-fold lower 6-deoxocastasterone (a brassinosteroid) compared to wild-type plants .

-

Exogenous brassinolide rescues the dwarf phenotype of lk mutants, confirming brassinosteroid deficiency .

Conversion to Campestanol

5α-Campestan-3-one is further reduced by 3β-hydroxysteroid dehydrogenase (3β-HSD) to yield campestanol , a saturated sterol essential for membrane structure and hormone signaling .

Reaction:

5 Campestan 3 oneNADH3 HSDCampestanol+NAD

Key Data:

| Compound | Wild-Type (μg/g) | lk Mutant (μg/g) |

|---|---|---|

| Campest-4-en-3β-ol | ND | 0.46 |

| Campest-4-en-3-one | 0.52 | 1.0 |

| 5α-Campestan-3-one | 0.012 | 0.004 |

| Campestanol | 1.6 | 0.01 |

Propiedades

Fórmula molecular |

C28H48O |

|---|---|

Peso molecular |

400.7 g/mol |

Nombre IUPAC |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h17-20,22-26,29H,7-16H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |

Clave InChI |

CPQUIAPJXYFMHN-PODYLUTMSA-N |

SMILES isomérico |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)O)C |

SMILES canónico |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.